molecular formula C13H19N B14297381 N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine CAS No. 116222-78-7

N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine

Katalognummer: B14297381
CAS-Nummer: 116222-78-7
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: WLLVJBLFCMDNPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to a butenyl chain, which is further connected to a methylphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine typically involves the alkylation of N,N-dimethylamine with a suitable alkyl halide. One common method is the reaction of N,N-dimethylamine with 4-(2-methylphenyl)but-1-en-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles such as halides, hydroxides, and amines

Major Products Formed

    Oxidation: Formation of N,N-dimethyl-4-(2-methylphenyl)but-1-en-1-one

    Reduction: Formation of N,N-dimethyl-4-(2-methylphenyl)butan-1-amine

    Substitution: Formation of substituted amines depending on the nucleophile used

Wissenschaftliche Forschungsanwendungen

N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N-Dimethyl-4-(4-methylphenyl)but-1-en-1-amine
  • N,N-Dimethyl-4-(2-chlorophenyl)but-1-en-1-amine
  • N,N-Dimethyl-4-(2-methoxyphenyl)but-1-en-1-amine

Uniqueness

N,N-Dimethyl-4-(2-methylphenyl)but-1-en-1-amine is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Eigenschaften

CAS-Nummer

116222-78-7

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

N,N-dimethyl-4-(2-methylphenyl)but-1-en-1-amine

InChI

InChI=1S/C13H19N/c1-12-8-4-5-9-13(12)10-6-7-11-14(2)3/h4-5,7-9,11H,6,10H2,1-3H3

InChI-Schlüssel

WLLVJBLFCMDNPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1CCC=CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.